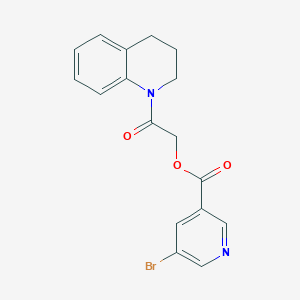

2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate

Beschreibung

2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydroquinoline moiety linked via an oxoethyl spacer to a 5-bromopyridine-3-carboxylate ester. The bromine substituent on the pyridine ring may enhance electronic effects or influence binding interactions in biological systems.

Eigenschaften

IUPAC Name |

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c18-14-8-13(9-19-10-14)17(22)23-11-16(21)20-7-3-5-12-4-1-2-6-15(12)20/h1-2,4,6,8-10H,3,5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVPSMNASCKFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The molecular formula of the compound is with a molecular weight of approximately 356.18 g/mol. The structure features a tetrahydroquinoline moiety linked to a 5-bromopyridine-3-carboxylate group, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. A study by suggests that compounds similar to 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate can inhibit the growth of various bacterial strains. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. For instance, compounds within the tetrahydroquinoline class have demonstrated the ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. A notable case study highlighted in recent literature involved the evaluation of a related compound's efficacy against breast cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis .

The biological activity of 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate is thought to involve interaction with specific biological targets such as enzymes and receptors. This interaction can lead to alterations in biochemical pathways critical for cell growth and metabolism. For example:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer progression.

- Receptor Modulation : It could modulate G-protein coupled receptors (GPCRs), influencing various physiological responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Solubility | Moderate (LogSw: -3.58) |

| Partition Coefficient | LogP: 2.844 |

| Bioavailability | Under investigation |

These parameters suggest that while the compound may have moderate solubility, its distribution within biological systems could be favorable for therapeutic applications.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of a series of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with compounds related to 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate resulted in decreased cell proliferation and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the quinoline scaffold. For instance, derivatives similar to 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate have shown significant anti-proliferative activity against various cancer cell lines. One study reported that certain quinolone derivatives achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong cytotoxic effects and the ability to induce apoptosis through caspase activation pathways .

Antimicrobial Properties

Compounds with similar structures have been investigated for their antibacterial properties. A series of novel derivatives were synthesized and evaluated for their ability to inhibit bacterial growth. Some compounds exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) suggesting their potential use as new antimicrobial agents .

Antiviral Activity

The compound's structural features also suggest potential applications in antiviral therapy. Research has indicated that certain quinoline derivatives possess inhibitory effects on HIV integrase, showcasing their promise as anti-HIV agents . The mechanism involves blocking viral replication processes, thus offering a pathway for developing new antiviral drugs.

Catalysis

The synthesis of 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 5-bromopyridine-3-carboxylate can be facilitated through various catalytic methods. For example, pincer catalysts based on osmium have been studied for their effectiveness in promoting reactions involving similar quinoline derivatives. These catalysts enable selective methylation reactions that are crucial for synthesizing complex organic molecules .

Case Study 1: Anticancer Compound Development

In a detailed study published in ACS Catalysis, researchers synthesized a series of quinoline derivatives and tested their efficacy against cancer cell lines. The findings revealed that modifications to the quinoline structure significantly enhanced anticancer activity, with one compound demonstrating an IC50 value of 0.5 µM against a pancreatic cancer cell line .

| Compound | IC50 Value (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.5 | Pancreatic |

| Compound B | 1.2 | Breast |

| Compound C | 2.0 | Lung |

Case Study 2: Antimicrobial Evaluation

A recent publication evaluated several quinoline-based compounds for their antibacterial properties against resistant strains of bacteria. The study found that certain derivatives exhibited promising activity with MIC values ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound D | 32 | Staphylococcus aureus |

| Compound E | 64 | Escherichia coli |

| Compound F | 128 | Pseudomonas aeruginosa |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound’s key structural motifs—tetrahydroquinoline, pyridine carboxylate, and bromine substitution—are shared with several derivatives. Below is a detailed comparison based on similarity indices and functional attributes (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Similarity Trends: The highest similarity (0.91) is observed with methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, which shares the pyridine carboxylate core but lacks the tetrahydroquinoline moiety. This highlights the significance of the ester group in defining electronic properties .

Bromine Substitution: Compounds with bromine (e.g., 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid) exhibit lower similarity (0.85–0.79), suggesting that the tetrahydroquinoline group significantly alters molecular interactions.

Functional Groups : The presence of a carboxylic acid (vs. ester) in analogs like 2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid may influence solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.